molecular formula C20H22N2O6S B11055171 5,8-dimethoxy-4-methyl-2-oxo-N-(2-phenoxyethyl)-1,2-dihydroquinoline-6-sulfonamide

5,8-dimethoxy-4-methyl-2-oxo-N-(2-phenoxyethyl)-1,2-dihydroquinoline-6-sulfonamide

Cat. No.: B11055171
M. Wt: 418.5 g/mol
InChI Key: BLDVELOXKVQOJQ-UHFFFAOYSA-N
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Description

5,8-dimethoxy-4-methyl-2-oxo-N-(2-phenoxyethyl)-1,2-dihydroquinoline-6-sulfonamide is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core, methoxy groups, a sulfonamide group, and a phenoxyethyl side chain. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-dimethoxy-4-methyl-2-oxo-N-(2-phenoxyethyl)-1,2-dihydroquinoline-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using methyl iodide and a base such as potassium carbonate.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the Phenoxyethyl Side Chain: The phenoxyethyl side chain can be attached through a nucleophilic substitution reaction using phenoxyethyl bromide and a suitable base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5,8-dimethoxy-4-methyl-2-oxo-N-(2-phenoxyethyl)-1,2-dihydroquinoline-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Phenoxyethyl bromide in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5,8-dimethoxy-4-methyl-2-oxo-N-(2-phenoxyethyl)-1,2-dihydroquinoline-6-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5,8-dimethoxy-4-methyl-2-oxo-N-(2-phenoxyethyl)-1,2-dihydroquinoline-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    5,8-dimethoxy-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide: Lacks the phenoxyethyl side chain.

    4-methyl-2-oxo-N-(2-phenoxyethyl)-1,2-dihydroquinoline-6-sulfonamide: Lacks the methoxy groups.

    5,8-dimethoxy-2-oxo-N-(2-phenoxyethyl)-1,2-dihydroquinoline-6-sulfonamide: Lacks the methyl group.

Uniqueness

The uniqueness of 5,8-dimethoxy-4-methyl-2-oxo-N-(2-phenoxyethyl)-1,2-dihydroquinoline-6-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H22N2O6S

Molecular Weight

418.5 g/mol

IUPAC Name

5,8-dimethoxy-4-methyl-2-oxo-N-(2-phenoxyethyl)-1H-quinoline-6-sulfonamide

InChI

InChI=1S/C20H22N2O6S/c1-13-11-17(23)22-19-15(26-2)12-16(20(27-3)18(13)19)29(24,25)21-9-10-28-14-7-5-4-6-8-14/h4-8,11-12,21H,9-10H2,1-3H3,(H,22,23)

InChI Key

BLDVELOXKVQOJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C1C(=C(C=C2OC)S(=O)(=O)NCCOC3=CC=CC=C3)OC

Origin of Product

United States

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